Topic: Commercial Suppliers and Technical Applications of 5-chloro-N,N-dimethyl-1,2,4-thiadiazol-3-amine
Topic: Commercial Suppliers and Technical Applications of 5-chloro-N,N-dimethyl-1,2,4-thiadiazol-3-amine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical guide on 5-chloro-N,N-dimethyl-1,2,4-thiadiazol-3-amine (CAS No. 33497-69-5), a heterocyclic building block of increasing importance in medicinal chemistry and drug discovery. This guide offers a detailed survey of the commercial supplier landscape, an analysis of the compound's physicochemical properties, and an expert discussion on its synthetic utility. We will explore the causality behind its application in synthetic protocols, grounded in the principles of heterocyclic chemistry. The objective is to equip researchers and drug development professionals with the critical information needed for efficient sourcing, safe handling, and strategic implementation of this versatile synthon in their research and development pipelines.
Introduction: The Strategic Value of the 1,2,4-Thiadiazole Scaffold
The 1,2,4-thiadiazole ring is a privileged heterocyclic motif in medicinal chemistry, appearing in a range of biologically active compounds.[1] Its stability and specific electronic properties make it an attractive scaffold for designing novel therapeutic agents. 5-chloro-N,N-dimethyl-1,2,4-thiadiazol-3-amine, in particular, is a strategically functionalized derivative. The presence of a reactive chlorine atom at the 5-position serves as a versatile handle for synthetic elaboration, while the dimethylamino group at the 3-position modulates the electronic character of the ring system.[1] This guide serves as a practical and technical resource for leveraging this valuable chemical tool.
Caption: Chemical structure of 5-chloro-N,N-dimethyl-1,2,4-thiadiazol-3-amine.[2]
Commercial Sourcing and Supplier Analysis
Reliable access to starting materials is paramount for the continuity of any research program. 5-chloro-N,N-dimethyl-1,2,4-thiadiazol-3-amine is available from several specialized chemical suppliers. The choice of supplier often depends on a balance of purity, scale, availability, and cost.
Data Presentation: Comparative Table of Commercial Suppliers
| Supplier | Product Number | Purity Specification | Available Quantities | CAS Number |
| BLDpharm | BD140510 | 95.0% | 1g / 5g / 10g | 33497-69-5 |
| Chemsrc | chem-33497-69-5 | >95.0% | Inquire | 33497-69-5 |
| Key Organics | 78589 | >95.0% | 1g / 5g / 10g / 25g | 33497-69-5 |
| Glentham Life Sciences | GK0541 | ≥97.0% | 1g / 5g / 10g | 33497-69-5 |
Expertise & Experience: Causality in Supplier Selection
The selection of a supplier should be a deliberate, risk-managed decision. For initial, small-scale proof-of-concept experiments, a supplier offering >95% purity is generally sufficient and cost-effective. However, for lead optimization, quantitative assays (e.g., IC₅₀ determination), or late-stage development, sourcing from a supplier like Glentham Life Sciences, which guarantees a higher purity of ≥97.0%, is critical. Impurities can interfere with biological assays, lead to false positives or negatives, and compromise the reproducibility of synthetic reactions. Always request a Certificate of Analysis (CoA) to verify purity and identity before use.
Physicochemical & Safety Data
Understanding the fundamental properties and handling requirements of a chemical is a prerequisite for its safe and effective use in a laboratory setting.
Data Presentation: Core Compound Properties
| Property | Value | Source |
| Molecular Formula | C₄H₆ClN₃S | PubChem[2] |
| Molecular Weight | 163.63 g/mol | PubChem[2] |
| Appearance | White to off-white solid | Supplier Data |
| InChIKey | CUTXHPVVEVMARX-UHFFFAOYSA-N | PubChem[2] |
| Predicted XlogP | 2.2 | PubChem[2] |
Trustworthiness: Self-Validating Safety Protocols
Safe handling is a non-negotiable aspect of laboratory work. The hazard statements for related chloro-thiadiazole compounds indicate risks of skin, eye, and respiratory irritation.[3] A self-validating safety workflow must be implemented.
Caption: A mandatory workflow for the safe handling of 5-chloro-N,N-dimethyl-1,2,4-thiadiazol-3-amine.
Synthetic Applications and Protocols
Authoritative Grounding: Reactivity of the 5-Position
The primary synthetic utility of this compound lies in the reactivity of the C5-Cl bond. The 5-position in 1,2,4-thiadiazoles is the most reactive site for nucleophilic substitution reactions.[1] This is due to the electron-withdrawing nature of the heterocyclic nitrogen atoms, which stabilizes the intermediate Meisenheimer complex formed during nucleophilic aromatic substitution (SₙAr). This allows for the facile introduction of a diverse range of functionalities, making it an ideal scaffold for building chemical libraries for SAR (Structure-Activity Relationship) studies.
Experimental Protocols: A Representative SₙAr Workflow
The following is a generalized, yet detailed, protocol for the substitution of the 5-chloro group with a primary or secondary amine. This protocol is designed as a self-validating system, with clear steps and rationales.
Step 1: Reagent Preparation and Stoichiometry
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In a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 5-chloro-N,N-dimethyl-1,2,4-thiadiazol-3-amine (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP).
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Causality: Anhydrous conditions are crucial to prevent hydrolysis of the starting material or reaction with water as a competing nucleophile. Polar aprotic solvents are chosen for their ability to dissolve the reactants and stabilize the charged intermediate of the SₙAr mechanism.
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Step 2: Addition of Nucleophile and Base
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Add the desired amine nucleophile (1.1-1.5 eq).
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Causality: A slight excess of the nucleophile is used to drive the reaction to completion.
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Add a non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq).
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Causality: The base is essential to neutralize the HCl generated during the reaction. A non-nucleophilic base is selected to ensure it does not compete with the intended amine nucleophile in attacking the thiadiazole ring.
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Step 3: Reaction Execution
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Stir the reaction mixture at a temperature ranging from room temperature to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
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Causality: Heating is often required to overcome the activation energy of the SₙAr reaction. The optimal temperature depends on the nucleophilicity of the amine and must be determined empirically. Reaction monitoring is a critical part of a self-validating system, preventing premature workup or unnecessary heating.
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Step 4: Workup and Purification
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Upon completion, cool the reaction mixture to room temperature and dilute with water.
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Extract the aqueous phase with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product using column chromatography on silica gel.
Caption: Logical workflow illustrating the use of the title compound in a typical drug discovery cascade.
Conclusion
5-chloro-N,N-dimethyl-1,2,4-thiadiazol-3-amine is a commercially available and highly valuable building block for modern drug discovery. Its well-defined reactivity, particularly at the 5-position, provides a reliable entry point for the synthesis of diverse chemical libraries. By understanding the commercial supplier landscape, adhering to strict safety protocols, and applying established synthetic methodologies, researchers can effectively integrate this compound into their programs to accelerate the identification and optimization of novel therapeutic candidates.
References
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PubChem Compound Summary for CID 14763520, 5-chloro-N,N-dimethyl-1,2,4-thiadiazol-3-amine. National Center for Biotechnology Information. [Link][2]
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Thiadiazoles and Their Properties. Current Studies in Basic Sciences, Engineering and Technology 2021. ISRES Publishing. [Link][1]
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Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Science of Synthesis. Georg Thieme Verlag. (Provides general context on thiadiazole reactivity). [Link][4]
